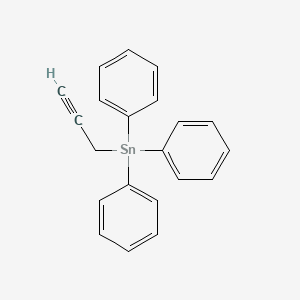
Triphenyl(2-propynyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifenil(2-propinil)estannano es un compuesto organoestánnico con la fórmula molecular C21H18Sn. Se caracteriza por la presencia de un átomo de estaño unido a tres grupos fenilo y un grupo 2-propinil. Este compuesto es de interés en varios campos de la química debido a su estructura y reactividad únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El trifenil(2-propinil)estannano se puede sintetizar a través de la reacción de acoplamiento de Stille, que implica la reacción de estannanos con haluros o pseudohaluros. El acoplamiento de Stille es una reacción versátil de formación de enlaces carbono-carbono que permite la preparación de varios compuestos organoestánnicos . La reacción generalmente requiere un catalizador de paladio y se puede llevar a cabo en condiciones suaves.
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para el trifenil(2-propinil)estannano no están bien documentados, el enfoque general implica el uso de reactivos organoestánnicos y catalizadores de paladio en reactores a gran escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El trifenil(2-propinil)estannano experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar varios óxidos organoestánnicos.
Reducción: Se puede reducir para formar diferentes hidruros organoestánnicos.
Sustitución: El grupo 2-propinil se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en reacciones con trifenil(2-propinil)estannano incluyen haluros, pseudohaluros y varios nucleófilos. Las reacciones generalmente se llevan a cabo en presencia de catalizadores de paladio en condiciones suaves .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la reacción de acoplamiento de Stille puede producir una amplia gama de compuestos organoestánnicos con diferentes grupos funcionales .
Aplicaciones Científicas De Investigación
El trifenil(2-propinil)estannano tiene varias aplicaciones de investigación científica, que incluyen:
Biología: Los compuestos organoestánnicos, incluido el trifenil(2-propinil)estannano, se estudian por sus posibles actividades biológicas e interacciones con biomoléculas.
Medicina: La investigación está en curso para explorar las posibles aplicaciones medicinales de los compuestos organoestánnicos, incluido su uso como agentes anticancerígenos.
Mecanismo De Acción
El mecanismo de acción del trifenil(2-propinil)estannano implica su capacidad para formar complejos estables con varios sustratos. El átomo de estaño en el compuesto puede coordinarse con diferentes ligandos, facilitando varias transformaciones químicas. Los objetivos moleculares y las vías involucradas dependen de las reacciones y aplicaciones específicas que se están estudiando.
Comparación Con Compuestos Similares
Compuestos similares
Hidruro de tributilestaño: Otro compuesto organoestánnico utilizado en reacciones radicales y reducciones.
Trifenilestannano: Similar en estructura pero carece del grupo 2-propinil, haciéndolo menos reactivo en ciertos tipos de reacciones.
Trimetil(feniletinil)estaño: Similar en estructura pero con diferentes sustituyentes, lo que lleva a una reactividad y aplicaciones diferentes.
Singularidad
El trifenil(2-propinil)estannano es único debido a la presencia del grupo 2-propinil, que imparte una reactividad distinta y permite la formación de varios compuestos organoestánnicos a través de la reacción de acoplamiento de Stille. Esto lo convierte en un reactivo valioso en síntesis orgánica y aplicaciones industriales .
Propiedades
IUPAC Name |
triphenyl(prop-2-ynyl)stannane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.C3H3.Sn/c3*1-2-4-6-5-3-1;1-3-2;/h3*1-5H;1H,2H2; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCVDCUIAHTKBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Sn |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane](/img/structure/B11951489.png)


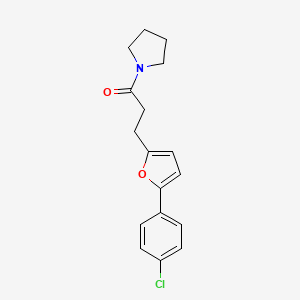



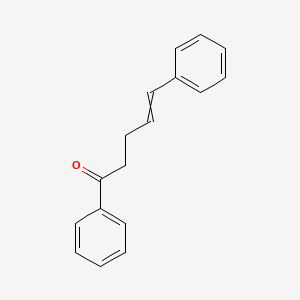
![4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane](/img/structure/B11951539.png)
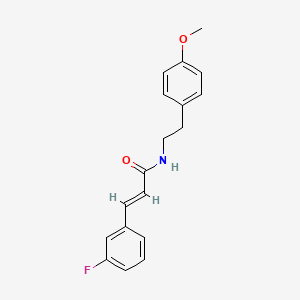
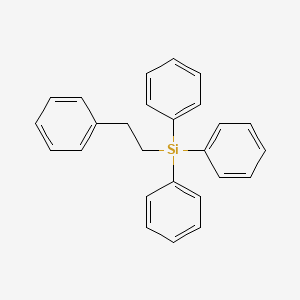
![9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(4-methylphenyl)amino]-](/img/structure/B11951556.png)


